N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol
Overview
Description
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the intramolecular Friedel-Crafts alkylation of N-(methoxyphenyl)-3-chloropropionamides. This reaction is catalyzed by triethylamine in diphenyl ether . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for microbial and cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
3,4-Dihydroquinolin-2-one: Studied for its anticancer activities.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Investigated for its potential therapeutic applications.
Uniqueness
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol stands out due to its unique structure, which combines the quinolone core with a phenyl-methanone moiety. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
24206-41-5 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H15NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2 |
InChI Key |
HLZVBZIVGUMJEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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